molecular formula C22H16N2O3 B2954814 (2Z)-N-acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide CAS No. 328555-89-1

(2Z)-N-acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2954814
CAS No.: 328555-89-1
M. Wt: 356.381
InChI Key: MGKOEYAOVWTNGF-GYHWCHFESA-N
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Description

(2Z)-N-Acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran core, an acetylated carboxamide group at position 3, and a naphthalen-1-yl imino substituent at position 2. The Z-configuration of the imino double bond (C=N) is critical for its spatial arrangement, influencing molecular interactions and biological activity.

Properties

IUPAC Name

N-acetyl-2-naphthalen-1-yliminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14(25)23-21(26)18-13-16-8-3-5-12-20(16)27-22(18)24-19-11-6-9-15-7-2-4-10-17(15)19/h2-13H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKOEYAOVWTNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of naphthylamine with chromene-3-carboxylic acid, followed by acetylation to introduce the N-acetyl group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the condensation reaction. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, can be integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted chromene compounds. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

(2Z)-N-acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can be elucidated through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-imino/2-oxo-2H-chromene-3-carboxamides. Key structural analogues include:

(2Z)-N-Acetyl-2-[(4-Fluorophenyl)Imino]-2H-Chromene-3-Carboxamide
  • Molecular Weight : 324.31 (vs. ~383.4 for the target compound) .
  • Key Differences: The 4-fluorophenyl group replaces naphthalen-1-yl, reducing steric bulk and introducing electronegativity.
2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide (Compound 12)
  • Key Differences: The oxo group (C=O) at position 2 instead of imino (C=N) disrupts conjugation, affecting reactivity. The sulfamoyl group on the phenyl ring increases polarity and acidity, which could enhance solubility but reduce membrane permeability .
(2Z)-N-Acetyl-8-Methoxy-2-[(4-Cyanophenyl)Imino]-2H-Chromene-3-Carboxamide
  • This compound is used in high-throughput screening, suggesting bioactivity relevance .
(2Z)-N-Acetyl-6-Methoxy-2-{[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Imino}-2H-Chromene-3-Carboxamide
  • Molecular Weight : 483.5 (vs. ~383.4 for the target compound).
  • This structural complexity may enhance selectivity for specific biological targets .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 4-Fluorophenyl Analog 8-Methoxy-4-Cyanophenyl Analog Benzothiazole Analog
Molecular Weight ~383.4 324.31 Not reported 483.5
Key Functional Groups Naphthalen-1-yl, Acetyl 4-Fluorophenyl, Acetyl 4-Cyanophenyl, 8-OCH3, Acetyl Benzothiazole, 6-OCH3, Acetyl
Polarity Moderate Moderate-High High Low-Moderate
Bioactivity Notes Kinase inhibition (predicted) Structural analog Screening compound Receptor-binding candidate
  • Spectroscopic Trends :
    • IR : All compounds show characteristic C=O stretches (~1660–1680 cm⁻¹) and C≡N (if present, ~2210 cm⁻¹) .
    • NMR : The naphthalen-1-yl group in the target compound produces distinct aromatic multiplet signals (δ 7.2–8.5 ppm), absent in simpler aryl analogs .

Biological Activity

(2Z)-N-acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its potential biological activities. Chromenes are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O5C_{21}H_{20}N_{2}O_{5} with a molecular weight of approximately 380.4 g/mol. The structural features include a naphthyl group and an imine bond that may influence its biological interactions.

PropertyValue
Molecular FormulaC21H20N2O5
Molecular Weight380.4 g/mol
IUPAC NameN-acetyl-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide
InChI KeyFZTIZLWCJJXBDE-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, research on similar chromene derivatives has demonstrated their ability to induce apoptosis in cancer cells through various mechanisms:

  • Induction of Apoptosis : Chromene derivatives can activate apoptotic pathways by triggering mitochondrial dysfunction and increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest and apoptosis in cancerous cells .
  • Overcoming Drug Resistance : Some studies suggest that these compounds can bypass multidrug resistance mechanisms in cancer cells, making them promising candidates for drug development against resistant tumors .

Antimicrobial Activity

The antimicrobial potential of chromene derivatives has also been documented. Compounds with similar structures have shown activity against various bacterial strains, indicating that this compound may possess similar properties.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Interaction with Cellular Targets : The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Regulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and survival, such as the PERK/eIF2α/ATF4 pathway associated with endoplasmic reticulum stress .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Cytotoxicity Studies : A study on a related chromene derivative demonstrated its ability to induce cytotoxic effects in multidrug-resistant cancer cell lines, showing promise for overcoming resistance mechanisms .
  • Antimicrobial Screening : Another study screened various chromene derivatives against common bacterial pathogens and found significant inhibitory activity, suggesting potential therapeutic applications in treating infections .

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